molecular formula C18H21ClN6O2S B4722110 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine

4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine

Cat. No.: B4722110
M. Wt: 420.9 g/mol
InChI Key: ADKIFVKGGXCUKF-UHFFFAOYSA-N
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Description

4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a triazole ring, and a morpholine ring

Properties

IUPAC Name

4-[[5-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2S/c1-2-25-15(11-24-7-9-26-10-8-24)20-23-18(25)28-12-16-21-22-17(27-16)13-3-5-14(19)6-4-13/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKIFVKGGXCUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=NN=C(O2)C3=CC=C(C=C3)Cl)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the 1,3,4-oxadiazole ring: This step typically involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where the oxadiazole ring is functionalized with a chlorophenyl moiety.

    Formation of the triazole ring: This step involves the cyclization of an appropriate precursor, often using a thiol-containing reagent to introduce the sulfanyl group.

    Attachment of the morpholine ring: The final step involves the alkylation of the triazole intermediate with a morpholine derivative.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions, although these reactions are less common.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.

    Materials Science: The compound’s ability to form stable complexes and its potential electronic properties make it a candidate for materials science research, particularly in the development of novel materials.

    Chemical Research: Its complex structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine include other molecules containing oxadiazole, triazole, and morpholine rings. These compounds may share some chemical properties but differ in their specific reactivity and applications. Examples include:

    4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine: Lacks the triazole ring and sulfanyl group.

    4-{[5-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl}morpholine: Lacks the oxadiazole ring and sulfanyl group.

    4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl-4-ethyl-4H-1,2,4-triazole: Lacks the morpholine ring.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine

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